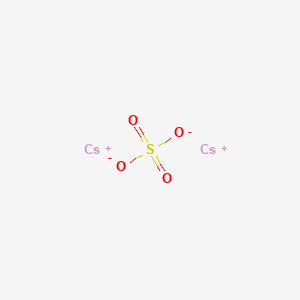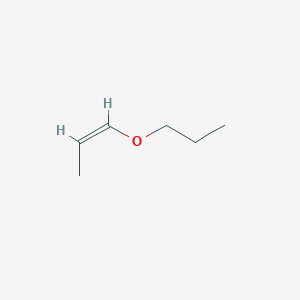
1-(3-Methylbenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbenzoyl)piperidine, also known as 3-MBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbenzoyl)piperidine is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
1-(3-Methylbenzoyl)piperidine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of inflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Methylbenzoyl)piperidine in lab experiments is its high potency and selectivity. It has been found to exhibit strong pharmacological activity at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs. However, one of the limitations of using 1-(3-Methylbenzoyl)piperidine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the research on 1-(3-Methylbenzoyl)piperidine. One direction is to further investigate its potential as a drug for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3-Methylbenzoyl)piperidine and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-(3-Methylbenzoyl)piperidine involves the condensation reaction between 3-methylbenzoyl chloride and piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Methylbenzoyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
13290-48-7 |
|---|---|
Nombre del producto |
1-(3-Methylbenzoyl)piperidine |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-6-5-7-12(10-11)13(15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Clave InChI |
RZQSYVFYSMVASQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Otros números CAS |
13290-48-7 |
Sinónimos |
R 228 R-228 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



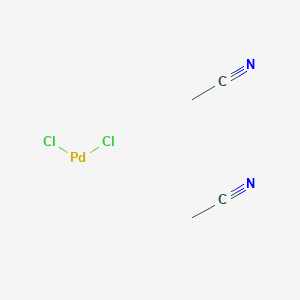


![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
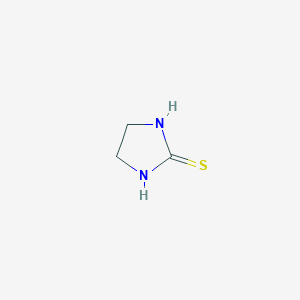


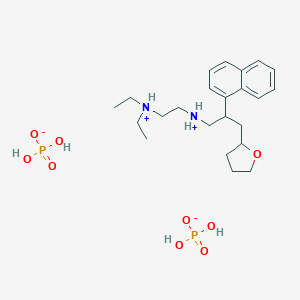

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
